molecular formula C15H17N3O3 B2554680 N-(1-(benzofuran-2-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034458-79-0

N-(1-(benzofuran-2-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2554680
CAS RN: 2034458-79-0
M. Wt: 287.319
InChI Key: FLZGZORZLDMVQY-UHFFFAOYSA-N
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Description

“N-(1-(benzofuran-2-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide” is a chemical compound that contains a benzofuran moiety, a propan-2-yl group, and a 2-oxoimidazolidine-1-carboxamide moiety. Benzofuran is a heterocyclic compound, also known as coumarone, consisting of fused benzene and furan rings . Imidazolidine is a five-membered ring compound containing two nitrogen atoms, and carboxamide is a functional group consisting of a carbonyl group attached to an amine group.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran and imidazolidine moieties, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzofuran moiety would contribute to the compound’s aromaticity, while the imidazolidine ring would introduce a degree of polarity. The propan-2-yl group would be a nonpolar, hydrophobic moiety.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The benzofuran moiety, being aromatic, might undergo electrophilic aromatic substitution reactions. The imidazolidine ring, containing two nitrogen atoms, might participate in a variety of reactions involving the nitrogen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar and nonpolar moieties would likely make it soluble in a variety of solvents. The exact melting point, boiling point, and other physical properties would depend on the precise structure and any impurities present.

Scientific Research Applications

Synthesis and Reactivity

One area of research focuses on the synthesis and reactivity of benzofuran derivatives. For example, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further processed it to obtain various electrophilically substituted products, demonstrating the chemical versatility of benzofuran-containing compounds (А. Aleksandrov & М. М. El’chaninov, 2017).

Antimicrobial Activity

Another significant area of research is the antimicrobial activity of benzofuran derivatives. Idrees et al. (2019) synthesized a series of benzofuran-2-yl derivatives and evaluated their in-vitro antibacterial activity, showcasing the potential of these compounds in addressing bacterial infections (M. Idrees, S. Kola, & N. Siddiqui, 2019).

PARP Inhibitors for Cancer Treatment

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment is another critical application. Penning et al. (2009) identified a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors with significant potency, leading to the development of compounds like ABT-888 for clinical trials in cancer therapy (T. Penning et al., 2009).

Antifungal and Antitubercular Activities

Research also extends to antifungal and antitubercular activities. Samadhiya et al. (2012) synthesized a series of thiazolidine-carboxamide derivatives and evaluated their antimicrobial and anti-inflammatory activities, revealing potential therapeutic applications (Pushkal Samadhiya, Ritu Sharma, S. D. Srivastava, & S. Srivastava, 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Compounds containing benzofuran and imidazolidine moieties have been studied for their potential biological activities, but the specific activities would depend on the exact structure and the nature of any substituents .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

Future Directions

The future research directions for this compound could be quite diverse, given the range of potential biological activities associated with benzofuran and imidazolidine compounds. It could be of interest in medicinal chemistry for the development of new pharmaceuticals, or in materials science for the development of new organic materials .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10(17-15(20)18-7-6-16-14(18)19)8-12-9-11-4-2-3-5-13(11)21-12/h2-5,9-10H,6-8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZGZORZLDMVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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